molecular formula C11H12O2 B8754205 4-(3-Methoxyphenyl)-3-buten-2-one

4-(3-Methoxyphenyl)-3-buten-2-one

Cat. No.: B8754205
M. Wt: 176.21 g/mol
InChI Key: NGEZPLCPKXKLQQ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3-buten-2-one is a methoxyphenol derivative with the molecular formula C₁₁H₁₂O₂ and an average molecular mass of 176.21 g/mol . It is structurally related to other bioactive phenolic compounds, such as dehydrozingerone, and shares characteristics that make it a compound of interest in biochemical research . This compound is primarily investigated for its potential pharmacological properties, with studies indicating significant antioxidant activity . As a member of the methoxyphenol family, it functions as an efficient scavenger of free radicals, helping to offset oxidative challenges that are implicated in various disorders . Its mechanism is associated with the inhibition of key pro-inflammatory signaling pathways, including the suppression of NF-κB activity . Research on related compounds suggests that such molecules can modify thiol groups and inhibit the phosphorylation of proteins like NF-κB p65, which is a major pathway in the inflammatory response . Given its bioactivity profile, this compound serves as a valuable reference standard and a key intermediate in medicinal chemistry and pharmacology research for exploring new therapeutic agents. It is commonly used in in vitro studies to model oxidative stress and inflammatory processes.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(3-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3

InChI Key

NGEZPLCPKXKLQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has demonstrated that 4-(3-Methoxyphenyl)-3-buten-2-one exhibits potent antioxidant properties. Its ability to scavenge free radicals has been linked to potential therapeutic effects in preventing oxidative stress-related diseases. A study highlighted its effectiveness in reducing oxidative damage in cellular models, suggesting implications for age-related conditions and neurodegenerative diseases .

Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases such as arthritis. A patent describes its use for the treatment of inflammatory conditions, emphasizing its role in drug screening and therapeutic applications .

Organic Synthesis

Synthesis of Chalcones and Derivatives
this compound serves as a key intermediate in the synthesis of chalcones, which are important precursors in organic chemistry. The compound can undergo various reactions, such as Michael addition and aldol condensation, facilitating the generation of diverse chemical entities with potential biological activities .

Hybrid Compound Development
Recent studies have focused on using this compound to create hybrid molecules with enhanced pharmacological properties. For example, a novel hybrid compound synthesized from this compound exhibited improved binding affinity to estrogen receptors compared to traditional compounds like Tamoxifen .

Material Science

Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for developing materials with specific optical and mechanical properties. Research indicates that adding this compound can enhance the thermal stability and UV resistance of polymers, making them suitable for various industrial applications .

Case Studies

Study Findings Relevance
Antioxidant Activity StudyDemonstrated significant free radical scavenging activityPotential use in supplements for oxidative stress
Anti-inflammatory ResearchInhibition of cytokine production in cell modelsApplications in treating arthritis and other inflammatory diseases
Synthesis of ChalconesUsed as an intermediate for creating biologically active chalconesExpands the library of compounds for drug discovery

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(4-Methoxyphenyl)-3-buten-2-one: The para-methoxy substituent enhances electron donation via resonance, stabilizing the conjugated system.
  • 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (Dehydrozingerone): The ortho-hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound exhibits anti-inflammatory activity in RAW264.7 cells, attributed to its phenolic hydroxyl group .
  • Such derivatives are often prioritized in drug design for targeting oxidative stress-related diseases .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
4-(3-Methoxyphenyl)-3-buten-2-one C₁₁H₁₂O₂ 176.21 Not provided 3-methoxyphenyl
4-(4-Methoxyphenyl)-3-buten-2-one C₁₁H₁₂O₂ 176.21 943-88-4 4-methoxyphenyl
Dehydrozingerone C₁₁H₁₂O₃ 192.21 1080-12-2 4-hydroxy-3-methoxyphenyl
4-(4-Acetylphenyl)-3-buten-2-one C₁₂H₁₂O₂ 188.22 115665-94-6 4-acetylphenyl

Data sourced from NIST and chemical databases .

Key Findings and Implications

  • Hydroxy vs. Methoxy Groups: Phenolic derivatives (e.g., dehydrozingerone) exhibit superior antioxidant and anti-inflammatory activities but face stability challenges in vivo .
  • Industrial Relevance: Methoxy-substituted butenones are critical in flavor synthesis, with para-substituted variants being more commonly utilized due to commercial availability .

Preparation Methods

Phosphorane-Mediated Approach

The Wittig reaction between m-anisaldehyde and (acetylmethylene)triphenylphosphorane provides a stereoselective route. Under microwave-assisted conditions, a mixture of m-anisaldehyde (1 equiv) and phosphorane (1.7 equiv) in DMF achieves 95% conversion within 10 minutes at 210°C. This method circumvents the need for strong bases, producing the E-isomer exclusively:

m-Anisaldehyde+Ph3P=CHCOCH3DMF, 210°C4-(3-Methoxyphenyl)-3-buten-2-one+Ph3P=O\text{m-Anisaldehyde} + \text{Ph}3\text{P=CHCOCH}3 \xrightarrow{\text{DMF, 210°C}} \text{this compound} + \text{Ph}_3\text{P=O}

Advantages :

  • Stereochemical Control : >99% E-selectivity

  • Scalability : Adaptable to continuous-flow reactors processing 1–10 L/h

Continuous-Flow Mizoroki–Heck Coupling

A patent-pending method utilizes palladium-catalyzed coupling of m-methoxyphenyl halides with methyl vinyl ketone (MVK). Optimized conditions (0.2 mol% Pd(OAc)₂, Cs₂CO₃, DMF/H₂O at 160°C) achieve 76% isolated yield in 20 minutes. This protocol is notable for its compatibility with electron-rich aryl halides and scalability in stainless steel reactors:

\text{3-Bromo-m-methoxybenzene} + \text{CH}2=CHCOCH}3 \xrightarrow{\text{Pd(OAc)}_2} \text{this compound} + \text{HBr}

Operational Data :

  • Turnover Frequency (TOF) : 228 h⁻¹

  • Residence Time : 10 minutes in flow systems

Enzymatic Synthesis: Emerging Biotechnological Routes

Though primarily reported for 4-(4-hydroxyphenyl) derivatives, enzymatic pathways using 4-coumaroyl-CoA ligase and malonyl-CoA suggest potential adaptability. In vitro studies demonstrated that substituting 4-coumaric acid with 3-methoxycinnamic acid could theoretically yield the target compound via decarboxylative condensation:

3-Methoxycinnamoyl-CoA+Malonyl-CoAPolyketide SynthaseDiketide IntermediateThis compound\text{3-Methoxycinnamoyl-CoA} + \text{Malonyl-CoA} \xrightarrow{\text{Polyketide Synthase}} \text{Diketide Intermediate} \rightarrow \text{this compound}

Challenges :

  • Substrate Specificity : Native enzymes show <10% activity with 3-methoxy substrates

  • Yield : <5% in preliminary trials, necessitating enzyme engineering

Comparative Analysis of Synthetic Methods

Method Conditions Yield E-Selectivity Scalability
Aldol CondensationKOH, RT, 20 min70–85%90–95%Laboratory-scale
Wittig OlefinationDMF, 210°C, 10 min85–95%>99%Industrial-scale
Heck CouplingPd(OAc)₂, 160°C, 20 min65–76%98%Pilot-scale
EnzymaticpH 7.5, 37°C, 24 h<5%N/AExperimental

Purification and Characterization

Recrystallization

Laboratory-scale preparations favor ethanol-mediated recrystallization, yielding colorless needles with >99% purity (GC-MS). Melting point: 72–74°C.

Chromatographic Techniques

Large-scale batches employ flash chromatography (SiO₂, n-hexane/EtOAc 9:1) or distillation (bp 145–148°C at 15 mmHg).

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.51 (d, J = 1.2 Hz, 1H, C=CH), 7.28–7.34 (m, 2H, ArH), 6.85–7.02 (m, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.44 (s, 3H, COCH₃)

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)

Industrial-Scale Production Considerations

Continuous-Flow Wittig Reactors

A mesofluidic mini-plant demonstrated a throughput of 2.4 kg/day using:

  • Reactor Volume : 16 mL

  • Flow Rate : 1.6 mL/min

  • Annual Capacity : ~900 kg (assuming 75% uptime)

Environmental Impact

  • Aldol vs. Wittig : The Wittig process generates stoichiometric Ph₃P=O waste (0.8 kg/kg product), whereas aldol condensation produces only H₂O

  • Solvent Recovery : DMF recycling reduces E-factor by 40% in flow systems

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-3-buten-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
A Claisen-Schmidt condensation between 3-methoxyacetophenone and an aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH/ethanol) is a common pathway. Key optimization steps include:

  • Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cross-aldol reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
    Yield improvements (>70%) are achievable by stoichiometric excess of the aldehyde (1.5–2.0 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR (¹H/¹³C) :
    • ¹H NMR : Look for α,β-unsaturated ketone protons (δ 6.5–7.5 ppm, doublets, J = 15–16 Hz for trans-vinyl protons).
    • ¹³C NMR : Carbonyl resonance at δ 195–205 ppm; methoxy group at δ 55–56 ppm.
  • GC-MS : Use a non-polar column (e.g., HP-5MS) with temperature programming (60°C → 280°C at 5–10°C/min) to confirm molecular ion ([M⁺] at m/z 192) and fragmentation patterns .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹.

Basic: How does the compound's stability vary under different storage conditions, and what degradation products are formed?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) under N₂. Degradation onset occurs at ~150°C, forming 3-methoxybenzoic acid (via oxidative cleavage).
  • Photostability : UV-Vis exposure (254 nm) in methanol induces trans-to-cis isomerization (monitored by HPLC).
  • Storage recommendations :
    • Short-term : 4°C in amber vials under inert gas.
    • Long-term : –20°C with desiccant (e.g., silica gel).
      Degradation products include dimerized quinones (identified via LC-MS/MS) .

Advanced: What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
    • HOMO-LUMO gaps (predicting electrophilic sites).
    • Charge distribution on the methoxy group (Mulliken charges).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess conformational stability.
  • Docking Studies : For bioactivity research, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
    Reference PubChem CID 1080-12-2 (structural analog) for comparative analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Methodological Answer:

  • Experimental Replication :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
    • Control for solvent effects (DMSO ≤0.1% v/v).
  • Meta-Analysis : Use multivariate regression to isolate variables (e.g., pH, incubation time).
  • Mechanistic Studies :
    • Perform RNA-seq on treated cells to identify pathway-specific responses.
    • Validate oxidative stress markers (e.g., ROS levels via fluorescence microscopy).
      Contradictions often arise from matrix interference (e.g., wastewater organics) or degradation during prolonged experiments .

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